Acetic acid, ((4,6-dihydro-3-methyl-4-oxospiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-2-yl)thio)-, ethyl ester
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Overview
Description
Acetic acid, ((4,6-dihydro-3-methyl-4-oxospiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-2-yl)thio)-, ethyl ester is a chemical compound that has recently gained attention due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Mechanism Of Action
The mechanism of action of acetic acid, ((4,6-dihydro-3-methyl-4-oxospiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-2-yl)thio)-, ethyl ester is not fully understood. However, it has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels is thought to be responsible for the compound's potential use in the treatment of Alzheimer's disease. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical And Physiological Effects
The biochemical and physiological effects of acetic acid, ((4,6-dihydro-3-methyl-4-oxospiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-2-yl)thio)-, ethyl ester have been extensively studied. This compound has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels is thought to be responsible for the compound's potential use in the treatment of Alzheimer's disease. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Advantages And Limitations For Lab Experiments
The advantages of using acetic acid, ((4,6-dihydro-3-methyl-4-oxospiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-2-yl)thio)-, ethyl ester in lab experiments include its potential applications in the field of medicinal chemistry, particularly in the treatment of Alzheimer's disease and cancer. However, there are also limitations to using this compound in lab experiments. For example, the yield of this compound can vary depending on the synthesis method used, which can affect the reproducibility of experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to design experiments that target specific pathways.
Future Directions
There are several future directions for the study of acetic acid, ((4,6-dihydro-3-methyl-4-oxospiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-2-yl)thio)-, ethyl ester. One potential direction is to further investigate its mechanism of action, particularly in the context of its potential use in the treatment of Alzheimer's disease and cancer. Another direction is to explore the synthesis of analogs of this compound, which could potentially exhibit improved potency and selectivity. Additionally, the use of this compound in combination with other drugs could be explored, as it has been shown to enhance the activity of certain anticancer drugs.
Synthesis Methods
The synthesis of acetic acid, ((4,6-dihydro-3-methyl-4-oxospiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-2-yl)thio)-, ethyl ester can be achieved through various methods. One such method involves the reaction of 2-amino-4,6-dihydroxypyrimidine with 2-chloroethyl ethyl sulfide in the presence of triethylamine. Another method involves the reaction of 2-amino-4,6-dihydroxypyrimidine with ethyl 2-bromoacetate in the presence of potassium carbonate. The yield of this compound can vary depending on the synthesis method used.
Scientific Research Applications
Acetic acid, ((4,6-dihydro-3-methyl-4-oxospiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-2-yl)thio)-, ethyl ester has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is essential for cognitive function.
properties
CAS RN |
172984-39-3 |
---|---|
Product Name |
Acetic acid, ((4,6-dihydro-3-methyl-4-oxospiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-2-yl)thio)-, ethyl ester |
Molecular Formula |
C22H26N2O3S |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
ethyl 2-(3-methyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanylacetate |
InChI |
InChI=1S/C22H26N2O3S/c1-3-27-17(25)14-28-21-23-19-16-10-6-5-9-15(16)13-22(11-7-4-8-12-22)18(19)20(26)24(21)2/h5-6,9-10H,3-4,7-8,11-14H2,1-2H3 |
InChI Key |
FQPHJCQYZPVDGH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CSC1=NC2=C(C(=O)N1C)C3(CCCCC3)CC4=CC=CC=C42 |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C(=O)N1C)C3(CCCCC3)CC4=CC=CC=C42 |
Other CAS RN |
172984-39-3 |
Origin of Product |
United States |
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